2-(Biphenyl-4-yl)-2-oxoethyl 3-nitrobenzoate
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Overview
Description
2-(Biphenyl-4-yl)-2-oxoethyl 3-nitrobenzoate is an organic compound that features a biphenyl group and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 3-nitrobenzoate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of biphenyl with an acyl chloride, followed by nitration to introduce the nitro group. The final step involves esterification to form the nitrobenzoate ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-yl)-2-oxoethyl 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of amines.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-(Biphenyl-4-yl)-2-oxoethyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The biphenyl group can facilitate binding to hydrophobic sites in proteins or membranes, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
4’-Acetyl (1,1’-Biphenyl)-4-yl 2-Methyl-3-Nitrobenzoate: Similar structure but with an acetyl group instead of an oxoethyl group.
(1,1’-Biphenyl)-4-yl 2-Methyl-3-Nitrobenzoate: Lacks the oxoethyl group, affecting its reactivity and applications.
Uniqueness
2-(Biphenyl-4-yl)-2-oxoethyl 3-nitrobenzoate is unique due to its combination of a biphenyl group and a nitrobenzoate ester, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15NO5 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 3-nitrobenzoate |
InChI |
InChI=1S/C21H15NO5/c23-20(14-27-21(24)18-7-4-8-19(13-18)22(25)26)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-13H,14H2 |
InChI Key |
IWROMRMGDLCCOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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